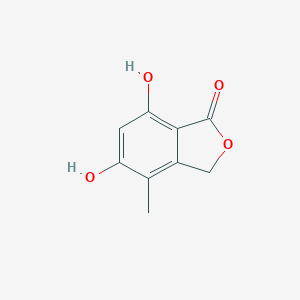

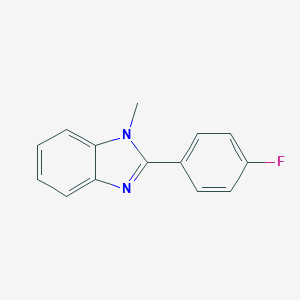

5,7-ジヒドロキシ-4-メチルフタリド

概要

説明

Mycophenolic acid impurity is a byproduct or degradation product associated with mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection. Mycophenolic acid is derived from the mold Penicillium species and has been widely studied for its immunosuppressive properties. The impurities of mycophenolic acid can arise during its synthesis, storage, or degradation, and understanding these impurities is crucial for ensuring the purity and efficacy of the pharmaceutical product .

科学的研究の応用

Mycophenolic acid impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of mycophenolic acid. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of mycophenolic acid, as well as its potential side effects. In the pharmaceutical industry, the study of mycophenolic acid impurity is crucial for quality control and ensuring the safety and efficacy of the final product .

作用機序

ミコフェノール酸不純物の作用機序は、ミコフェノール酸の作用機序と密接に関連しています。ミコフェノール酸は、グアニンヌクレオチドの合成に不可欠な酵素であるイノシン一リン酸脱水素酵素を阻害することによって機能します。 この阻害は、Tリンパ球とBリンパ球の増殖の減少につながり、免疫応答を抑制します . 不純物も同様の分子標的および経路と相互作用する可能性があり、薬物の全体的な有効性と安全性に影響を与える可能性があります .

類似化合物:

- ミコフェノレートモフェチル

- ミコフェノレートナトリウム

- ミコフェノール酸ラクトン

- O-デスメチルミコフェノレートモフェチル

比較: ミコフェノール酸不純物は、これらの類似化合物とは、化学構造と特性が異なります。ミコフェノレートモフェチルとミコフェノレートナトリウムは、ミコフェノール酸の生物学的利用能を改善し、消化器系の副作用を軽減するために設計されたミコフェノール酸のプロドラッグである一方で、ミコフェノール酸不純物は、通常、意図しない副産物です。 これらの不純物を研究することは、ミコフェノール酸の完全な薬理学的プロファイルを理解し、その医薬品製剤の安全性と有効性を確保するために不可欠です .

生化学分析

Biochemical Properties

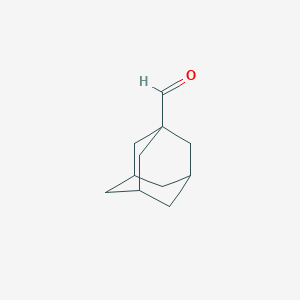

5,7-Dihydroxy-4-methylphthalide is a key intermediate in the synthesis of Mycophenolic acid and a secondary metabolite of Aspergillus flavus

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

5,7-Dihydroxy-4-methylphthalide is involved in the synthesis of Mycophenolic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic acid impurity involves several steps, often starting from mycophenolic acid itself. One common method involves the methylation of mycophenolic acid to produce various impurities. For instance, mycophenolate mofetil impurity D can be synthesized through an efficient methylation reaction system using green and environment-friendly reagents . The reaction conditions typically involve the use of catalysts and solvents to achieve high purity and yield.

Industrial Production Methods: Industrial production of mycophenolic acid impurity often follows similar synthetic routes but on a larger scale. The process may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the impurities. The goal is to ensure that the final pharmaceutical product meets stringent regulatory standards for impurity levels .

化学反応の分析

反応の種類: ミコフェノール酸不純物は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。これらの反応は、さまざまな不純物プロファイルを生成する可能性があり、注意深く監視する必要があります。

一般的な試薬と条件: ミコフェノール酸不純物を含む反応に使用される一般的な試薬には、メタノール、亜鉛粉などの触媒、メタノールHPLCなどの溶媒が含まれます . 反応条件は、多くの場合、所望の化学変換を確実に実施するために、制御された温度とpHレベルが含まれます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ミコフェノール酸のメチル化は、それぞれ異なる化学的特性を持つさまざまなメチル化された不純物を生成する可能性があります .

4. 科学研究への応用

ミコフェノール酸不純物は、化学、生物学、医学、産業の分野におけるいくつかの科学研究アプリケーションを持っています。化学では、ミコフェノール酸の安定性と分解経路を研究するために使用されます。生物学および医学では、ミコフェノール酸の薬物動態および薬力学、およびその潜在的な副作用を理解するのに役立ちます。 製薬業界では、ミコフェノール酸不純物の研究は、品質管理と最終製品の安全性と有効性を確保するために不可欠です .

類似化合物との比較

- Mycophenolate mofetil

- Mycophenolate sodium

- Mycophenolic acid lactone

- O-Desmethyl mycophenolate mofetil

Comparison: Mycophenolic acid impurity differs from these similar compounds in its chemical structure and properties. While mycophenolate mofetil and mycophenolate sodium are prodrugs of mycophenolic acid designed to improve its bioavailability and reduce gastrointestinal side effects, mycophenolic acid impurity is typically an unintended byproduct. studying these impurities is essential for understanding the complete pharmacological profile of mycophenolic acid and ensuring the safety and efficacy of its pharmaceutical formulations .

特性

IUPAC Name |

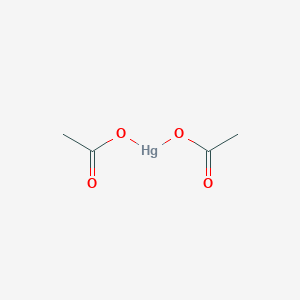

5,7-dihydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-4-5-3-13-9(12)8(5)7(11)2-6(4)10/h2,10-11H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQICKPCCBIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561066 | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27979-57-3 | |

| Record name | 5,7-Dihydroxy-4-methylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027979573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-4-methyl-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-4-METHYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH1U60N12M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5,7-Dihydroxy-4-methylphthalide in mycophenolic acid biosynthesis?

A1: 5,7-Dihydroxy-4-methylphthalide (DHMP) is a key intermediate in the biosynthesis of mycophenolic acid (MPA). Research has shown that it is synthesized from 5-methylorsellinic acid (5-MOA) through a two-step process catalyzed by the bifunctional enzyme MpaDE. [] The enzyme's N-terminal cytochrome P450 domain (MpaD) first hydroxylates 5-MOA to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). Subsequently, the C-terminal hydrolase domain (MpaE) facilitates the conversion of DHMB to DHMP, likely acting as a lactone synthase to enable ring closure. [] DHMP then undergoes farnesylation and a series of oxidation reactions to ultimately yield MPA. [, , , , ]

Q2: Which fungi are known to produce 5,7-Dihydroxy-4-methylphthalide?

A2: 5,7-Dihydroxy-4-methylphthalide has been identified as a metabolite in various fungal species, including:

- Penicillium brevicompactum [, , , , , ]

- Aspergillus flavus []

- Byssochlamys nivea []

- Aspergillus ustus []

- Microascus tardifaciens []

- Eurotium repens []

- Eupenicillium parvum []

Q3: What is the significance of the farnesyl side chain in mycophenolic acid biosynthesis?

A3: The biosynthesis of mycophenolic acid involves the incorporation of a farnesyl side chain to DHMP, forming 6-farnesyl-5,7-dihydroxy-4-methylphthalide. [] This farnesylated intermediate is then oxidatively cleaved to ultimately yield MPA. Interestingly, research suggests that the biosynthesis of the side-chain can occur through at least two pathways, with one involving direct oxidation of the central double bond and the other involving a two-stage removal of terminal and central groups. []

Q4: What is the stereochemistry involved in the farnesylation step of mycophenolic acid biosynthesis?

A5: The enzymatic synthesis of 6-farnesyl-5,7-dihydroxy-4-methylphthalide from DHMP and (3RS)-mevalonic acid proceeds with an inversion of configuration at C-5 of mevalonic acid. [] This stereochemical detail highlights the specificity of the enzymes involved in this biosynthetic pathway.

Q5: What are the implications of the low enzyme specificity observed in the final steps of mycophenolic acid biosynthesis?

A6: The later stages of MPA biosynthesis, particularly the prenylation of DHMP, the oxidation of the farnesyl chain, and the final O-methylation, are characterized by low enzyme specificity. [] This finding suggests that these enzymes may accept a broader range of substrates, potentially leading to the production of MPA analogs with varying biological activities.

Q6: Are there any known synthetic routes for producing 5,7-Dihydroxy-4-methylphthalide?

A7: Yes, researchers have developed new synthetic methods for producing 5,7-Dihydroxy-4-methylphthalide. [, ] These synthetic approaches can be valuable for producing this key MPA precursor for various research and development purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

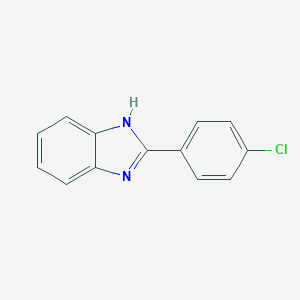

![2-(4-Bromophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B57746.png)

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)